Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a triazolopyridazine moiety, a pyrrolidine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazolopyridazine intermediate.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially converting it to a dihydro derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydro derivatives of the triazolopyridazine ring.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s interaction with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine moiety is known to bind to certain protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The pyrrolidine ring enhances the compound’s binding affinity and specificity, while the carbamate group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- (1,2,4-Triazolo[4,3-b]pyridazin-6-yloxy)acetic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
Uniqueness
Compared to these similar compounds, Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl carbamate group, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic profile and target specificity.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c27-18(10-20-19(28)29-12-14-4-2-1-3-5-14)22-15-8-9-25(11-15)17-7-6-16-23-21-13-26(16)24-17/h1-7,13,15H,8-12H2,(H,20,28)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHQSCGKMPVRPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)OCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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